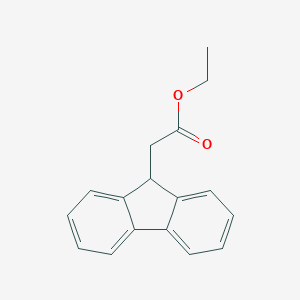

乙酸-2-(9H-芴-9-基)乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-(9H-fluoren-9-yl)acetate involves multiple steps, including the reaction of 9-fluorenyllithium with acetyl chloride. This process also yields by-products such as 9-(1-acetoxyethylidene)fluorene and 1,1-di(9-fluorenyl)ethyl acetate. The latter compound has been unequivocally identified for the first time through X-ray analysis, demonstrating the complexity of the synthesis process and the formation of structurally interesting by-products (Robinson et al., 2001).

Molecular Structure Analysis

The molecular structure of ethyl 2-(9H-fluoren-9-yl)acetate and its by-products have been analyzed through X-ray crystallography. Notably, 1,1-di(9-fluorenyl)ethyl acetate shows two almost identical structures in the asymmetric unit, differing slightly in conformation without significant fluorene-ring bowing. The angle between the fluorene rings and bonding parameters reveals subtle but significant variations, providing insights into the conformational flexibility of fluorene derivatives (Robinson et al., 2001).

Chemical Reactions and Properties

Ethyl 2-(9H-fluoren-9-yl)acetate and related compounds participate in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. For example, the treatment of 9-fluorenyllithium with acetyl chloride not only produces ethyl 2-(9H-fluoren-9-yl)acetate but also several by-products, indicating a rich chemistry that could be harnessed for the synthesis of novel compounds (Robinson et al., 2001).

Physical Properties Analysis

The physical properties of ethyl 2-(9H-fluoren-9-yl)acetate derivatives, such as their crystal structure, intermolecular interactions, and conformation, have been extensively studied. These analyses provide valuable information on the stability, solubility, and crystallinity of these compounds, which are crucial for their application in material science and organic synthesis (Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of ethyl 2-(9H-fluoren-9-yl)acetate, including its reactivity towards different reagents and conditions, highlight its versatility in organic synthesis. Studies have shown how variations in reaction conditions can lead to different by-products, emphasizing the need for precise control over the synthetic process to achieve the desired outcomes (Robinson et al., 2001).

科学研究应用

乙酸-2-(9H-芴-9-基)乙酯和类似的芴衍生物在金属离子传感中显示出显着的潜力,特别是对于锌离子。这种能力以及它们的双光子吸收特性,使它们适用于双光子荧光显微镜成像和锌离子的传感(贝尔菲尔德等, 2010).

芴基共聚物(如包含乙酸-2-(9H-芴-9-基)乙酯的共聚物)表现出显着的物理化学和发光特性。这些特性有助于创建用于成像微结构的荧光标记(拉米雷斯-戈麦斯等, 2017).

在动力学研究中,已经研究了乙酸-2-氰基-2-(9H-芴-9-基)乙酯等衍生物释放氢原子的能力,这一特性在氢原子转移反应中很重要。此类研究有助于理解这些反应的机理和速率(傅等, 2022).

芴衍生物(包括乙酸-2-(9H-芴-9-基)乙酯)已被用于合成各种化合物,表明了它们在有机合成中的多功能性。例如,它们在合成螺[芴-9,3'-[1,2,4]三唑]中的应用展示了它们在生成新型化学结构方面的适应性(戈马和阿里, 2018).

芴衍生物的光物理表征(包括它们的双光子吸收特性)对于生物成像等生物应用至关重要。此类研究导致了靶向特定细胞结构的芴基探针的开发,从而增强了成像技术(莫拉莱斯等, 2010).

含芴的共轭聚合物(如包含乙酸-2-(9H-芴-9-基)乙酯的共聚物)可用作银(I)等金属离子的荧光化学传感器,证明了它们在环境和分析化学中的用途(项等, 2013).

属性

IUPAC Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSIOELMUJKEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370172 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

CAS RN |

159803-52-8 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)